molecular formula C18H18O4 B1610011 Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate CAS No. 634196-85-3

Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate

Cat. No. B1610011
M. Wt: 298.3 g/mol
InChI Key: ANNFUQJVOWDOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(benzyloxy)phenyl isocyanate with an appropriate precursor. The isocyanate group in the starting material reacts with another functional group to form the desired product. The synthetic route may vary, but it typically includes protecting groups, purification steps, and optimization of reaction conditions .


Molecular Structure Analysis

The molecular formula of Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate is C16H16O3 . It consists of a benzyl group, an ester moiety, and a phenyl ring. The compound’s molecular weight is approximately 242.27 g/mol .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. For instance, it can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. Additionally, it may react with amines or hydrazines to form urea derivatives .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 60-62°C .
  • Boiling Point : Around 129°C at 0.2 mmHg .

properties

IUPAC Name

methyl 4-oxo-2-(4-phenylmethoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-21-18(20)17(11-12-19)15-7-9-16(10-8-15)22-13-14-5-3-2-4-6-14/h2-10,12,17H,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNFUQJVOWDOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469408
Record name methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate

CAS RN

634196-85-3
Record name methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 2-(4-benzyloxy-phenyl)-pent-4-enoic acid methyl ester (750 g; 2.53 mol) is dissolved in ethyl acetate (7.5 L), and the resulting mixture cooled to −70° C. Ozone is introduced subsurface into the reaction for 3 h causing the reaction mixture to turn blue. The reaction mass is purged subsurface with nitrogen for 0.5 h to displace any residual ozone. At this point HPLC analysis indicates complete consumption of the starting material. The reaction mixture is warmed to −30° C. and held. In a separate vessel, zinc (450 g; 6.88 mol) and aqueous acetic acid (500 mL in 500 mL water) are combined and cooled to 0° C. The contents of the ozonolysis reactor are added to the aqueous acidic zinc mixture at such a rate as to maintain a reaction temperature of ≦0° C. After the addition is complete and the mixture has been held for 2 h, HPLC indicates conversion of intermediates to the desired aldehyde. The reaction mixture is filtered through Celite®, washed with water (2×4.5 L), and water (4.5 L) is added to the organic phase. Sodium bicarbonate (150 g; 1.79 mol) is added to the mixture, and stirring for 0.25 h gives a pH of >7. The aqueous layer is removed, and the volume is reduced to 2.25 L by reduced pressure distillation. The mixture is held at 50° C., and heptane (3L) is added to slowly provide a precipitate. The resulting slurry is cooled to 20° C. over 2 h, the solids are filtered, washed with heptane (3 L), and dried to constant weight at 45° C. and ˜25″ Hg. The title aldehyde, compound A (513 g; 68% isolated yield) is afforded as a tan solid.
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
450 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate
Reactant of Route 3
Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.